Ethyl 1-aminocyclohexanecarboxylate

Description

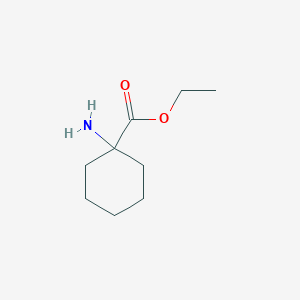

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-8(11)9(10)6-4-3-5-7-9/h2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAFMPWKUNNUEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30278750 | |

| Record name | ethyl 1-aminocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1664-34-2 | |

| Record name | Cyclohexanecarboxylic acid, 1-amino-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1664-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 9878 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1664-34-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 1-aminocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of Ethyl 1-aminocyclohexanecarboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 1-aminocyclohexanecarboxylate, a cyclic amino acid ester of interest in medicinal chemistry and drug development. The information presented herein is intended to support research and development activities by providing key data on its chemical and physical characteristics, along with detailed experimental protocols and conceptual workflows.

Core Physicochemical Data

The known physicochemical properties of this compound (CAS No: 1664-34-2) are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various experimental and biological systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇NO₂ | [1][2] |

| Molecular Weight | 171.24 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 1.028 g/cm³ | [1] |

| Boiling Point | 110 °C at 15 Torr | [1] |

| Melting Point | Data not available in cited literature | |

| Flash Point | 96.8 °C | [1] |

| Refractive Index | 1.472 | [1] |

| Vapor Pressure | 0.0682 mmHg at 25°C | [1] |

| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water.[2] Quantitative data not available in cited literature. | |

| LogP (Octanol-Water Partition Coefficient) | 1.2 | [1] |

| pKa | Data not available in cited literature | |

| Polar Surface Area | 52.32 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

Experimental Protocols

Detailed experimental procedures for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory methodologies for organic compounds and amino acid derivatives.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline substances, this transition occurs over a narrow temperature range. The melting point is a critical indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Spatula

Procedure:

-

Ensure the sample of this compound is in a finely powdered, dry state.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

Repeat the measurement at least twice and report the average melting point range.

Determination of pKa

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid. For this compound, the pKa of the amino group is of primary interest. Potentiometric titration is a common method for its determination.

Apparatus:

-

pH meter with a combination glass electrode

-

Burette (25 mL or 50 mL)

-

Magnetic stirrer and stir bar

-

Beaker (100 mL)

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Deionized water

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

-

Begin stirring the solution gently.

-

Titrate the solution with the standardized HCl solution, adding the titrant in small, known increments (e.g., 0.1-0.5 mL).

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

To determine the pKa of the conjugate acid of the amine, titrate a separate sample with the standardized NaOH solution.

-

Plot the pH of the solution as a function of the volume of titrant added to generate a titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point. This can be determined from the graph or by calculating the first derivative of the titration curve.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

-

Scintillation vials or test tubes with caps

-

Analytical balance

-

Vortex mixer or shaker bath

-

Centrifuge

-

Spectrophotometer or HPLC system for quantification

Procedure for Quantitative Solubility:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, ether).

-

Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC with a standard curve.

-

Calculate the solubility in units such as mg/mL or mol/L.

Conceptual Workflows and Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate a conceptual synthesis workflow for this compound and a plausible signaling pathway based on its structural similarity to known neuroactive compounds.

Synthesis Workflow

A common method for the synthesis of α-amino acids is the Strecker synthesis. This workflow conceptualizes the synthesis of this compound starting from cyclohexanone.

Caption: Conceptual Strecker synthesis workflow for this compound.

Purification and Analysis Workflow

Following synthesis, the crude product requires purification and subsequent analytical characterization to confirm its identity and purity.

Caption: General workflow for the purification and analysis of the target compound.

Plausible Signaling Pathway

Given the structural similarity of this compound to gabapentinoids, a plausible mechanism of action could involve the modulation of neuronal signaling. The following diagram illustrates a hypothetical pathway.

References

Spectral Data Analysis of Ethyl 1-Aminocyclohexanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Ethyl 1-aminocyclohexanecarboxylate (CAS No. 1664-34-2), a key building block in synthetic organic chemistry and drug discovery. Due to the limited availability of published, peer-reviewed spectral data for this specific compound, this guide presents predicted spectral characteristics based on the analysis of its constituent functional groups and data from structurally related compounds, alongside standardized experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~2.0-1.2 | Multiplet (m) | 10H | Cyclohexane ring protons |

| ~1.6 (broad) | Singlet (s) | 2H | -NH₂ |

| ~1.24 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~176 | C =O (Ester carbonyl) |

| ~60 | -O-CH₂ -CH₃ |

| ~58 | C -NH₂ (Quaternary carbon) |

| ~35 | Cyclohexane C H₂ |

| ~25 | Cyclohexane C H₂ |

| ~22 | Cyclohexane C H₂ |

| ~14 | -O-CH₂-CH₃ |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380-3250 | Medium, Broad | N-H stretch (amine) |

| 2980-2850 | Strong | C-H stretch (aliphatic) |

| 1735-1720 | Strong | C=O stretch (ester) |

| 1250-1000 | Strong | C-O stretch (ester) |

| 1650-1580 | Medium | N-H bend (amine) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 171 | [M]⁺ (Molecular ion) |

| 126 | [M - OCH₂CH₃]⁺ |

| 98 | [M - COOCH₂CH₃]⁺ |

| 83 | [Cyclohexylamino]⁺ fragment |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation: Approximately 5-25 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The solution must be free of any particulate matter.

2.1.2 ¹H NMR Spectroscopy: The ¹H NMR spectrum is typically acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. The chemical shifts are reported in parts per million (ppm) relative to TMS.

2.1.3 ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans is required.[1] A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance signal-to-noise.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.2.1 Sample Preparation (Thin Film): For a liquid sample, a drop is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For a solid, a solution can be prepared in a volatile solvent, a drop placed on a single salt plate, and the solvent allowed to evaporate.[2]

2.2.2 Data Acquisition: The prepared sample is placed in the spectrometer's sample holder. A background spectrum of the clean salt plates or the solvent is first recorded and automatically subtracted from the sample spectrum.[3] The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

2.3.1 Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively volatile compound like this compound, GC-MS is a suitable method.

2.3.2 Ionization (Electron Ionization - EI): In EI-MS, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[4] This causes the molecule to ionize and fragment in a reproducible manner, providing a characteristic fragmentation pattern that aids in structural elucidation.[4][5]

2.3.3 Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion, generating a mass spectrum.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectral data acquisition and the logical relationships between the different spectroscopic techniques in elucidating the structure of an organic molecule.

References

An In-Depth Technical Guide to Ethyl 1-aminocyclohexanecarboxylate

CAS Number: 1664-34-2

This technical guide provides a comprehensive overview of Ethyl 1-aminocyclohexanecarboxylate, a versatile building block in medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, properties, and potential applications.

Chemical Properties and Data

This compound is a cyclic amino acid ester with the molecular formula C9H17NO2. Below is a summary of its key chemical and physical properties.

| Property | Value | Reference |

| CAS Number | 1664-34-2 | |

| Molecular Formula | C9H17NO2 | |

| Molecular Weight | 171.24 g/mol | |

| Boiling Point | 110 °C @ 15 Torr | |

| Density | 1.028 g/cm³ | |

| Refractive Index | 1.472 |

Synthesis of this compound

The synthesis of this compound can be achieved through established organic chemistry reactions, primarily the Strecker synthesis and the Bucherer-Bergs reaction. Both methods utilize cyclohexanone as the starting material.

Strecker Synthesis

The Strecker synthesis is a two-step process that produces an alpha-amino acid from an aldehyde or ketone.[1]

Experimental Protocol:

-

Formation of α-aminonitrile:

-

In a well-ventilated fume hood, cyclohexanone is reacted with ammonia (or an ammonium salt such as ammonium chloride) and a cyanide source (e.g., potassium cyanide or sodium cyanide) in a suitable solvent like methanol or ethanol.[2]

-

The reaction mixture is stirred at room temperature. The imine formed in situ is then attacked by the cyanide ion to yield 1-aminocyclohexanecarbonitrile.[3]

-

-

Hydrolysis and Esterification:

-

The resulting α-aminonitrile is then subjected to acidic hydrolysis (e.g., using concentrated hydrochloric acid) to convert the nitrile group into a carboxylic acid, yielding 1-aminocyclohexanecarboxylic acid.

-

Finally, the carboxylic acid is esterified using ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to produce this compound.

-

Caption: Strecker Synthesis Workflow.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a one-pot synthesis of hydantoins from a carbonyl compound, which can then be hydrolyzed to the corresponding amino acid.[4][5]

Experimental Protocol:

-

Hydantoin Formation:

-

Hydrolysis and Esterification:

-

The hydantoin is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield 1-aminocyclohexanecarboxylic acid.

-

Subsequent esterification with ethanol under acidic conditions affords the final product, this compound.

-

Caption: Bucherer-Bergs Reaction Workflow.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to Gabapentin.

Precursor to Gabapentin

Gabapentin, an anticonvulsant and analgesic drug, is structurally related to the neurotransmitter GABA.[7] Several synthetic routes to Gabapentin utilize intermediates derived from this compound. One common strategy involves the conversion of the ester to a suitable intermediate that can undergo rearrangement or functional group manipulation to yield the final drug substance.[8]

The general synthetic pathway involves the transformation of the amino and ester groups of this compound to construct the (aminomethyl)cyclohexylacetic acid structure of Gabapentin.

Caption: Role as a Gabapentin Precursor.

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic techniques. While a comprehensive dataset is not publicly available, related compounds show characteristic peaks. For instance, the parent compound, 1-aminocyclohexanecarboxylic acid, has been analyzed by GC-MS.[9] The infrared spectrum of the hydrochloride salt of a similar compound, ethyl 1-aminocyclopropane-1-carboxylate, has also been documented.[10] Researchers synthesizing this compound would typically confirm its structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the preparation of pharmaceutically active compounds like Gabapentin. The synthetic routes to this compound are well-established, primarily relying on the Strecker synthesis or the Bucherer-Bergs reaction starting from cyclohexanone. Its utility as a building block for more complex molecules underscores its importance for professionals in the fields of chemical research and drug development.

References

- 1. chemistnotes.com [chemistnotes.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gabapentin | C9H17NO2 | CID 3446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US20050148792A1 - Process for the preparation of gabapentin - Google Patents [patents.google.com]

- 9. 1-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 1366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 386203 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Discovery of Ethyl 1-aminocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, discovery, and potential applications of Ethyl 1-aminocyclohexanecarboxylate, a valuable building block in medicinal chemistry. The document details established synthetic methodologies, including the Strecker and Bucherer-Bergs reactions, providing in-depth experimental protocols. Furthermore, it consolidates available quantitative data and explores the pharmacological significance of this compound and its derivatives, offering insights for researchers in drug discovery and development.

Introduction

This compound is a cyclic α-amino acid ester. The presence of a cyclohexyl ring imparts conformational rigidity, a desirable feature in the design of pharmacologically active molecules. This structural characteristic can lead to enhanced binding affinity and selectivity for biological targets. As a synthetic intermediate, this compound serves as a crucial precursor for a variety of more complex molecules with potential therapeutic applications. The exploration of its synthetic pathways and biological activities is therefore of significant interest to the scientific community.

Synthetic Methodologies

The synthesis of this compound can be achieved through several established methods for α-amino acid synthesis. The most prominent among these are the Strecker synthesis and the Bucherer-Bergs reaction. Both methods offer viable routes starting from the readily available cyclohexanone.

Strecker Synthesis

The Strecker synthesis is a three-component reaction involving a ketone (cyclohexanone), ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed and esterified to yield the target compound.[1][2]

Experimental Protocol:

Step 1: Synthesis of 1-aminocyclohexanecarbonitrile

-

In a well-ventilated fume hood, a solution of ammonium chloride (1.1 equivalents) in water is prepared.

-

Cyclohexanone (1.0 equivalent) is added to the ammonium chloride solution, followed by the cautious addition of potassium cyanide (1.1 equivalents) in water.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The resulting α-aminonitrile is extracted with an organic solvent (e.g., diethyl ether).

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude 1-aminocyclohexanecarbonitrile.

Step 2: Hydrolysis and Esterification

-

The crude 1-aminocyclohexanecarbonitrile is treated with a strong acid, such as concentrated hydrochloric acid, and heated to reflux for 6-8 hours to hydrolyze the nitrile to a carboxylic acid.

-

After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide) to precipitate the 1-aminocyclohexanecarboxylic acid.

-

The isolated amino acid is then suspended in absolute ethanol.

-

Thionyl chloride (1.2 equivalents) is added dropwise at 0°C.

-

The reaction mixture is then refluxed for 4-6 hours to facilitate esterification.

-

The solvent is evaporated, and the crude this compound hydrochloride is recrystallized from an appropriate solvent system (e.g., ethanol/ether). The free base can be obtained by neutralization with a suitable base.

Logical Relationship of Strecker Synthesis Workflow:

Caption: Strecker synthesis workflow for this compound.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction provides an alternative route, starting with cyclohexanone, potassium cyanide, and ammonium carbonate to produce a hydantoin intermediate. This hydantoin is then hydrolyzed to the amino acid, which can be subsequently esterified.[3][4]

Experimental Protocol:

Step 1: Synthesis of Cyclohexanespiro-5'-hydantoin

-

In a pressure vessel, cyclohexanone (1.0 equivalent), potassium cyanide (2.0 equivalents), and ammonium carbonate (2.0 equivalents) are mixed in a solvent of aqueous ethanol.[3]

-

The vessel is sealed and heated to 80-100°C for several hours.

-

After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the cyclohexanespiro-5'-hydantoin.

-

The solid is collected by filtration, washed with water, and dried.

Step 2: Hydrolysis and Esterification

-

The synthesized hydantoin is hydrolyzed by heating with a strong base (e.g., barium hydroxide or sodium hydroxide) to yield the corresponding amino acid.

-

The resulting 1-aminocyclohexanecarboxylic acid is isolated by acidification and filtration.

-

Esterification is then carried out as described in the Strecker synthesis protocol (Step 2).

Logical Relationship of Bucherer-Bergs Reaction Workflow:

Caption: Bucherer-Bergs reaction workflow for this compound.

Quantitative Data

While specific yield and detailed spectroscopic data for the synthesis of this compound are not extensively reported in a consolidated source, the following tables summarize typical data for the precursor, 1-aminocyclohexanecarboxylic acid, and expected spectroscopic characteristics for the final ethyl ester based on related compounds.

Table 1: Physicochemical and Spectroscopic Data for 1-Aminocyclohexanecarboxylic Acid

| Property | Value |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| Melting Point | ~350 °C (decomposes) |

| ¹H NMR (D₂O) | δ (ppm): 1.2-1.8 (m, 8H, cyclohexyl-H), 2.0-2.2 (m, 2H, cyclohexyl-H) |

| ¹³C NMR (D₂O) | δ (ppm): 21.5, 24.5, 34.5, 60.5, 181.0 |

| Mass Spectrum (EI) | m/z: 143 (M+), 98, 84, 69, 56 |

Note: Spectroscopic data can vary depending on the solvent and instrument used.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts / Bands |

| ¹H NMR (CDCl₃) | δ (ppm): 1.25 (t, 3H, -CH₃), 1.3-1.9 (m, 10H, cyclohexyl-H), 2.1 (s, 2H, -NH₂), 4.15 (q, 2H, -OCH₂-) |

| ¹³C NMR (CDCl₃) | δ (ppm): 14.2 (-CH₃), 22.0, 25.5, 35.0 (cyclohexyl-C), 59.0 (C-N), 60.5 (-OCH₂-), 175.0 (C=O) |

| IR Spectroscopy | ν (cm⁻¹): 3300-3400 (N-H stretch), 2850-2950 (C-H stretch), 1730 (C=O stretch, ester), 1590 (N-H bend), 1180 (C-O stretch) |

| Mass Spectrum (EI) | m/z: 171 (M+), 142, 126, 98, 84, 56 |

Discovery and Historical Context

The development of methods for the synthesis of α-amino acids, such as the Strecker synthesis (1850) and the Bucherer-Bergs reaction (early 20th century), laid the foundation for the preparation of a wide variety of amino acids, including cyclic analogues.[4][5] The specific discovery and first synthesis of this compound are not well-documented in easily accessible literature, suggesting it likely emerged as one of many compounds synthesized and characterized following the establishment of these general synthetic routes. Its importance grew with the increasing interest in conformationally constrained amino acids in peptide and medicinal chemistry.

Pharmacological Significance and Applications in Drug Development

While direct pharmacological studies on this compound are limited, its core structure, 1-aminocyclohexanecarboxylic acid, and its derivatives have been investigated for various biological activities. These derivatives are recognized as valuable building blocks in the synthesis of pharmaceuticals.

The rigid cyclohexyl backbone is a key feature in the design of peptidomimetics and other small molecule drugs. By restricting the conformational freedom of a molecule, it is possible to pre-organize it into a bioactive conformation, which can lead to increased potency and selectivity for a specific biological target.

Workflow for the Application of this compound in Drug Discovery:

Caption: A generalized workflow illustrating the use of this compound in a drug discovery program.

Conclusion

This compound is a synthetically accessible and valuable building block for medicinal chemistry and drug development. The Strecker and Bucherer-Bergs reactions provide reliable methods for its preparation from simple starting materials. The conformational constraint imposed by the cyclohexyl ring makes it an attractive scaffold for the design of novel therapeutic agents. Further exploration of the pharmacological properties of its derivatives is warranted and holds promise for the discovery of new and effective drugs. This guide serves as a foundational resource for researchers embarking on the synthesis and application of this important chemical entity.

References

Ethyl 1-aminocyclohexanecarboxylate safety, handling, and MSDS

An In-depth Technical Guide on the Safety, Handling, and MSDS of Ethyl 1-aminocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for this compound. The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on safe handling and emergency preparedness.

Chemical Identification and Physical Properties

This compound is a chemical compound with the molecular formula C9H17NO2. It is also known by other names, including Cyclohexanecarboxylic acid, 1-amino-, ethyl ester.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 171.24 g/mol | [1][2] |

| CAS Number | 1664-34-2 | [1][3] |

| Molecular Formula | C9H17NO2 | [1][2][3] |

| Boiling Point | 110 °C @ 15 Torr | [1] |

| Flash Point | 96.8 °C | [1] |

| Density | 1.028 g/cm³ | [1] |

| Refractive Index | 1.472 | [1] |

| Vapor Pressure | 0.0682 mmHg at 25°C | [1] |

| Melting Point | 193-195 °C (for hydrochloride salt) | [4] |

| LogP | 1.38 | [3] |

| Polar Surface Area | 52.3 Ų | [3][5] |

| Rotatable Bond Count | 3 | [3] |

Safety and Hazard Information

Based on available safety data sheets for this compound hydrochloride, the compound is classified with the following hazards.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

(Data derived from the hydrochloride salt, which is a common form of this compound)[4]

Pictograms:

GHS07: Exclamation mark[4]

Signal Word: Warning[4]

Precautionary Statements:

A comprehensive list of precautionary statements includes P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501.[4]

Handling and Storage

Proper handling and storage are crucial to ensure the safety of personnel and the integrity of the compound.

Handling:

-

Avoid contact with skin and eyes.

-

Avoid inhalation of vapor or mist.

-

Use in a well-ventilated area or a chemical fume hood.[6]

-

Wash hands and clothing after handling the product.[7]

-

Keep away from sources of ignition.

-

Take measures to prevent the buildup of electrostatic charge.

Storage:

-

Keep the container tightly closed in a dry and well-ventilated place.[9]

-

Store at room temperature or as recommended by the supplier.[4][10] Some suppliers recommend refrigerated storage (2-8°C) under an inert atmosphere.[11]

-

Incompatible materials include acids, bases, and oxidizing agents.[12]

Personal Protective Equipment (PPE)

A conservative approach to personal protection is mandatory when handling this chemical.

Table 3: Recommended Personal Protective Equipment

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical splash goggles and a face shield.[6] | Protects against splashes and vapors that can cause severe eye damage. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact which can lead to irritation. |

| Body Protection | Flame-resistant lab coat, buttoned, and long pants.[6] | Protects skin from accidental spills and splashes. |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[6] If ventilation is inadequate, a NIOSH-approved respirator should be used.[13] | Minimizes inhalation of potentially harmful vapors. |

First-Aid Measures

In case of exposure, immediate medical attention is crucial.

Table 4: First-Aid Procedures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[14] |

| Skin Contact | Immediately flush the contaminated skin with water.[14] Remove contaminated clothing. If irritation persists after washing, get medical attention. |

| Eye Contact | Immediately wash (irrigate) the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids. Get medical attention immediately.[8][14] |

| Ingestion | Get medical attention immediately.[14] Never give anything by mouth to an unconscious person. Rinse mouth with water.[8] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Specific Hazards: No specific data is available for this compound, but similar chemicals may produce carbon oxides and nitrogen oxides upon combustion.

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[8]

Accidental Release:

-

Personal Precautions: Use personal protective equipment.[8] Ensure adequate ventilation. Evacuate personnel to safe areas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8]

-

Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[6] For larger spills, sweep up and shovel into suitable containers for disposal.[12]

Experimental Protocols and Data Presentation

The data presented in this guide is compiled from publicly available Safety Data Sheets and chemical databases. These sources do not typically provide detailed experimental methodologies for the determination of physical, chemical, or toxicological properties. The presented values are generally derived from standardized testing protocols established by regulatory bodies.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

References

- 1. echemi.com [echemi.com]

- 2. CAS 60601-06-1 | ethyl trans-3-aminocyclohexanecarboxylate - Synblock [synblock.com]

- 3. Ethyl 1-aminocyclohexane-1-carboxylate - C9H17NO2 | CSSB00000746692 [chem-space.com]

- 4. ethyl 1-aminocyclohexane-1-carboxylate hydrochloride | 63203-48-5 [sigmaaldrich.com]

- 5. Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 386203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. cdn.greenbook.net [cdn.greenbook.net]

- 8. ethyl 1-[(phenylcarbamoyl)amino]cyclohexanecarboxylate Safety Data Sheets(SDS) lookchem [lookchem.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. calpaclab.com [calpaclab.com]

- 11. 937059-62-6|Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

An In-depth Technical Guide to 1-Aminocyclohexanecarboxylic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclohexanecarboxylic acid ethyl ester is a cyclic, non-proteinogenic amino acid derivative. As a conformationally restricted amino acid, it serves as a valuable building block in medicinal chemistry and drug design. Its rigid cyclohexane scaffold introduces specific conformational constraints into peptide chains, influencing their secondary structure and biological activity. This technical guide provides a comprehensive overview of the key characteristics, synthesis, and applications of 1-aminocyclohexanecarboxylic acid ethyl ester, with a focus on its relevance to researchers in the field of drug development.

Chemical and Physical Properties

1-Aminocyclohexanecarboxylic acid ethyl ester is a derivative of its parent amino acid, 1-aminocyclohexanecarboxylic acid. The addition of an ethyl ester group modifies its solubility and reactivity, making it a versatile intermediate in organic synthesis.

| Property | Value | Reference |

| Chemical Name | Cyclohexanecarboxylic acid, 1-amino-, ethyl ester | [1] |

| Synonyms | Ethyl 1-aminocyclohexanecarboxylate, Ethyl 1-amino-1-cyclohexanecarboxylate | [1] |

| CAS Number | 1664-34-2 | [1] |

| Molecular Formula | C9H17NO2 | [1] |

| Molecular Weight | 171.24 g/mol | [1] |

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of a typical saturated ester like ethyl acetate shows a characteristic C=O stretching absorption around 1735 cm⁻¹[2]. For 1-aminocyclohexanecarboxylic acid ethyl ester, one would expect a strong carbonyl absorption in this region. Additionally, the N-H stretching of the primary amine would appear in the region of 3300-3500 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum of ethyl acetate shows a characteristic quartet around 4.1 ppm for the -OCH₂- protons and a triplet around 1.2 ppm for the -CH₃ protons of the ethyl group. For 1-aminocyclohexanecarboxylic acid ethyl ester, similar signals for the ethyl group would be expected. The protons of the cyclohexane ring would appear as a complex multiplet, likely in the range of 1.2-2.0 ppm. The chemical shift of the amine protons can vary and may appear as a broad singlet.

-

¹³C NMR: The carbonyl carbon of the ester group in carboxylic acid derivatives typically resonates in the range of 160-180 ppm. The carbons of the ethyl group would appear at approximately 60 ppm (-OCH₂-) and 14 ppm (-CH₃). The carbons of the cyclohexane ring would resonate in the aliphatic region of the spectrum.

Mass Spectrometry: In the mass spectrum of esters, a common fragmentation pattern is the formation of an acylium ion (R-CO⁺)[3]. For 1-aminocyclohexanecarboxylic acid ethyl ester, the molecular ion peak (M⁺) would be observed at m/z = 171.

Synthesis of 1-Aminocyclohexanecarboxylic Acid Ethyl Ester

A detailed, specific experimental protocol for the synthesis of 1-aminocyclohexanecarboxylic acid ethyl ester is not explicitly available in the reviewed literature. However, a general and widely applicable method for the synthesis of α-amino acids, the Strecker synthesis, can be adapted for this purpose, followed by esterification.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

Synthesis of 1-Aminocyclohexanecarboxylic Acid: This can be achieved via the Strecker synthesis starting from cyclohexanone.

-

Esterification: The resulting amino acid is then esterified to yield the ethyl ester.

Caption: Proposed synthetic pathway for 1-aminocyclohexanecarboxylic acid ethyl ester.

Experimental Protocols

Step 1: Synthesis of 1-Aminocyclohexanecarboxylic Acid (Adapted Strecker Synthesis)

-

Materials: Cyclohexanone, Sodium Cyanide (NaCN), Ammonium Chloride (NH₄Cl), Hydrochloric Acid (HCl), Water.

-

Procedure:

-

In a well-ventilated fume hood, a solution of ammonium chloride and sodium cyanide in water is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

The flask is cooled in an ice bath, and cyclohexanone is added dropwise with vigorous stirring.

-

The reaction mixture is stirred at room temperature for several hours to allow for the formation of 1-aminocyclohexanecarbonitrile.

-

The intermediate aminonitrile is then subjected to acid hydrolysis by the addition of concentrated hydrochloric acid and heating the mixture under reflux.

-

After cooling, the resulting 1-aminocyclohexanecarboxylic acid hydrochloride precipitates and can be collected by filtration.

-

The free amino acid can be obtained by neutralization with a suitable base.

-

Step 2: Esterification of 1-Aminocyclohexanecarboxylic Acid

-

Materials: 1-Aminocyclohexanecarboxylic acid, Ethanol (absolute), Sulfuric Acid (concentrated) or Thionyl Chloride.

-

Procedure (Fischer Esterification):

-

1-Aminocyclohexanecarboxylic acid is suspended in an excess of absolute ethanol in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is carefully added.

-

The mixture is heated under reflux for several hours to drive the equilibrium towards the ester product.

-

After completion, the excess ethanol is removed under reduced pressure.

-

The residue is neutralized with a base (e.g., sodium bicarbonate solution) and the ethyl ester is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude 1-aminocyclohexanecarboxylic acid ethyl ester, which can be further purified by distillation or chromatography.

-

Applications in Drug Development

The rigid structure of 1-aminocyclohexanecarboxylic acid makes it a valuable tool for designing peptidomimetics with enhanced stability and specific conformations.[4][5]

Role as a Constrained Amino Acid

Incorporating conformationally restricted amino acids like 1-aminocyclohexanecarboxylic acid into peptides can:

-

Stabilize Secondary Structures: The cyclohexane ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, promoting the formation of stable secondary structures such as β-turns and helices.[4] This is crucial for mimicking the bioactive conformation of natural peptides.

-

Increase Proteolytic Stability: The non-natural structure of this amino acid can render the resulting peptides more resistant to degradation by proteases, thereby increasing their in vivo half-life.

-

Enhance Receptor Binding Affinity and Selectivity: By locking the peptide into a specific conformation that is optimal for receptor binding, the affinity and selectivity of the ligand can be improved.

References

- 1. echemi.com [echemi.com]

- 2. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

An In-depth Technical Guide on the Solubility and Stability of Ethyl 1-aminocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Ethyl 1-aminocyclohexanecarboxylate, a cyclic amino acid ester of interest in pharmaceutical development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide focuses on established principles, expected physicochemical properties based on analogous structures, and detailed experimental protocols for determining these critical parameters. The methodologies outlined are grounded in international regulatory guidelines and standard practices in the pharmaceutical industry, providing a robust framework for researchers to generate reliable data for formulation development, stability assessment, and regulatory submissions.

Introduction

This compound is a derivative of the non-proteinogenic amino acid 1-aminocyclohexanecarboxylic acid. As an ester, it generally exhibits increased lipophilicity compared to its parent amino acid, which can influence its solubility, absorption, and pharmacokinetic profile. A thorough understanding of its solubility in various solvent systems and its stability under different environmental conditions is paramount for its development as a potential pharmaceutical agent or intermediate. This guide details the theoretical considerations and practical methodologies for characterizing the solubility and stability of this compound.

Physicochemical Properties

While specific experimental data for this compound is scarce, its general properties can be inferred from its structure and data on similar compounds.

Table 1: General Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1-Aminocyclohexanecarboxylic acid | Ethyl Cyclohexanecarboxylate |

| Molecular Formula | C₉H₁₇NO₂ | C₇H₁₃NO₂ | C₉H₁₆O₂ |

| Molecular Weight | 171.24 g/mol | 143.18 g/mol | 156.22 g/mol |

| Appearance | Expected to be a colorless liquid or low-melting solid | White crystalline solid | Colorless liquid |

| Predicted LogP | ~1.5 - 2.5 | ~ -1.0 - 0.0 | ~2.6 |

| pKa (amine) | ~8.5 - 9.5 (predicted) | ~10.5 | N/A |

| pKa (acid) | N/A | ~2.5 | N/A |

Note: Predicted values are estimations based on computational models and data from analogous structures.

Solubility Profile

The solubility of a compound is a critical factor in its formulation and bioavailability. For this compound, solubility is expected to be highly dependent on the solvent's polarity and the pH of aqueous media.

Qualitative Solubility

Based on its structure as an amino acid ester, this compound is expected to be:

-

Soluble in organic solvents such as methanol, ethanol, acetone, and dichloromethane.

-

Slightly soluble to sparingly soluble in non-polar solvents like hexane and toluene.

-

pH-dependent solubility in aqueous media : As an amine, its hydrochloride salt form would be more water-soluble. The free base is expected to have low water solubility.[1]

Quantitative Solubility Data (Illustrative)

The following table provides an example of how quantitative solubility data for this compound should be presented. The values are illustrative and should be determined experimentally.

Table 2: Illustrative Aqueous Solubility of this compound HCl at 25°C

| pH | Solubility (mg/mL) |

| 1.2 | > 50 |

| 4.5 | 25 - 50 |

| 6.8 | 5 - 10 |

| 7.4 | 1 - 5 |

Table 3: Illustrative Solubility in Organic Solvents at 25°C

| Solvent | Solubility Category | Estimated Solubility (mg/mL) |

| Methanol | Freely Soluble | > 100 |

| Ethanol | Freely Soluble | > 100 |

| Dichloromethane | Freely Soluble | > 100 |

| Acetone | Soluble | 30 - 100 |

| Ethyl Acetate | Sparingly Soluble | 10 - 30 |

| Toluene | Slightly Soluble | 1 - 10 |

| n-Hexane | Very Slightly Soluble | < 1 |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[2]

Objective: To determine the concentration of this compound in a saturated solution at equilibrium under various conditions.

Materials and Reagents:

-

This compound (pure, solid form)

-

Selected solvents (e.g., purified water, pH buffers, organic solvents)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Validated HPLC-UV or LC-MS method for quantification

Procedure:

-

Add an excess amount of solid this compound to a series of vials containing the selected solvents. The presence of undissolved solid is crucial to ensure saturation.[2]

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time to equilibrium should be established experimentally.

-

After incubation, visually confirm the presence of undissolved solid.

-

Centrifuge the samples at high speed to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant through a syringe filter that does not bind the compound.

-

Dilute the filtered supernatant with an appropriate analytical solvent.

-

Analyze the concentration of the compound in the diluted samples using a validated analytical method.

-

The experiment should be performed in triplicate for each condition.

Stability Profile

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

Potential Degradation Pathways

For this compound, potential degradation pathways include:

-

Hydrolysis: The ester linkage is susceptible to both acid and base-catalyzed hydrolysis, which would yield 1-aminocyclohexanecarboxylic acid and ethanol.[3]

-

Oxidation: The amino group could be susceptible to oxidation, leading to various degradation products.

-

Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur.

-

Photodegradation: Exposure to light, particularly UV radiation, could induce degradation.

Forced Degradation Studies

Forced degradation (stress testing) is conducted to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[4]

Table 4: Illustrative Forced Degradation Data for this compound

| Stress Condition | % Degradation | Major Degradant(s) |

| 0.1 M HCl, 60°C, 24h | 15.2 | 1-Aminocyclohexanecarboxylic acid |

| 0.1 M NaOH, 60°C, 4h | 25.8 | 1-Aminocyclohexanecarboxylic acid |

| 3% H₂O₂, RT, 24h | 8.5 | Oxidative degradant 1, Oxidative degradant 2 |

| Solid, 80°C, 48h | 2.1 | Thermal degradant 1 |

| Photolytic (ICH Q1B) | 5.6 | Photodegradant 1 |

Note: The values and degradants are illustrative and must be determined experimentally.

Experimental Protocol: Forced Degradation Studies

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.

Materials and Reagents:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Validated stability-indicating HPLC/UPLC-PDA/MS method

Procedure:

-

Sample Preparation: Prepare solutions of the compound in the respective stress media (e.g., water, acidic solution, basic solution, oxidative solution). For thermal stress, use the solid compound.

-

Stress Application:

-

Acid Hydrolysis: Expose the solution to 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[2]

-

Base Hydrolysis: Expose the solution to 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.[2]

-

Oxidation: Treat the solution with 3% H₂O₂ at room temperature.[2]

-

Thermal Stress: Store the solid compound at a high temperature (e.g., 80°C).[2]

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5][6]

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples. Neutralize the acid and base-hydrolyzed samples.

-

Analyze all samples using a validated stability-indicating HPLC/UPLC method. A photodiode array (PDA) detector is useful for assessing peak purity, and mass spectrometry (LC-MS) can help identify degradation products.[2]

-

Conclusion

References

- 1. Ethyl cyclohexanoate | C9H16O2 | CID 18686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. (1R,3S)-3-Aminocyclohexanecarboxylic Acid CAS#: 16636-51-4 [m.chemicalbook.com]

The Biological Significance of Aminocyclohexane Carboxylates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminocyclohexane carboxylates represent a versatile class of compounds with significant and diverse biological activities. This technical guide provides an in-depth exploration of their roles as therapeutic agents, focusing on their mechanisms of action, structure-activity relationships, and applications in drug development. From their well-established role as modulators of voltage-gated calcium channels in the treatment of neurological disorders to their emerging potential as antimicrobial and anticancer agents, this document synthesizes key data, outlines experimental methodologies for their study, and visualizes the complex signaling pathways they influence.

Introduction: The Versatility of the Aminocyclohexane Carboxylate Scaffold

The aminocyclohexane carboxylate core is a privileged scaffold in medicinal chemistry, lending itself to the development of a wide array of biologically active molecules. The rigid cyclohexane ring provides a defined three-dimensional structure that can be functionalized with amino and carboxyl groups, as well as other substituents, to achieve specific interactions with biological targets. This structural rigidity, combined with the potential for stereoisomerism, allows for the fine-tuning of pharmacological properties.

This guide will delve into the biological significance of several key classes of aminocyclohexane carboxylates, including:

-

GABA Analogs (Gabapentinoids): Primarily known for their efficacy in treating epilepsy and neuropathic pain.

-

Fibrinolytic Inhibitors: Exemplified by tranexamic acid, used to control bleeding.

-

Antimicrobial Agents: A growing area of research for combating infectious diseases.

-

Anticancer Agents: Demonstrating potential in inhibiting tumor growth and proliferation.

GABA Analogs: Modulators of Neuronal Excitability

The most prominent examples of aminocyclohexane carboxylates in clinical use are gabapentin and pregabalin. Although structurally related to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), their primary mechanism of action does not involve direct interaction with GABA receptors. Instead, they exhibit high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][2][3] This interaction is crucial for their therapeutic effects.

Mechanism of Action

Binding of gabapentinoids to the α2δ-1 subunit leads to a reduction in the trafficking and cell surface expression of VGCCs at presynaptic terminals.[4] This, in turn, diminishes the influx of calcium ions that is essential for the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[5] The net effect is a decrease in neuronal hyperexcitability, which is a hallmark of conditions like epilepsy and neuropathic pain.

Beyond the direct modulation of calcium channels, the α2δ-1 subunit is also recognized as a receptor for thrombospondins, extracellular matrix proteins that play a role in synaptogenesis.[6][7][8] By interacting with α2δ-1, gabapentinoids can interfere with this signaling pathway, potentially contributing to their long-term effects on neuronal circuits.[9][10] Furthermore, evidence suggests that the α2δ-1 subunit can form a complex with NMDA receptors, and gabapentinoids may modulate this interaction, further influencing synaptic plasticity.[7][8]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for representative gabapentinoids.

| Compound | Target | Binding Affinity (Ki/IC50) | Reference |

| Gabapentin | α2δ-1 subunit | Kd = 59 nM | [3] |

| α2δ-2 subunit | Kd = 153 nM | [3] | |

| Calcium Currents (neocortical neurons) | IC50 ≈ 4 µM | [11] | |

| Calcium Currents (DRG neurons) | IC50 = 167 nM | [12][13][14] | |

| Pregabalin | α2δ-1 subunit | Ki = 32 nM | [4] |

| Compound | Animal Model | Efficacy (ED50) | Route of Administration | Reference |

| Gabapentin | Neuropathic Pain (PSL mice) | >100 mg/kg | i.p. | [15] |

| Pregabalin | Epilepsy (MES in rats) | 1.8 mg/kg | PO | [16][17] |

| Epilepsy (Audiogenic seizures in mice) | 2.7 mg/kg | PO | [16][17] | |

| Epilepsy (PTZ-induced seizures in mice) | 31 mg/kg | PO | [16][17] | |

| Epilepsy (Low-intensity electroshock in mice) | 1.4 mg/kg | IV | [18] | |

| Epilepsy (High-intensity electroshock in mice) | 11.6 mg/kg | PO | [18] |

| Parameter | Gabapentin | Pregabalin | Reference |

| Bioavailability | Dose-dependent (60% at 900 mg/day to 27% at 4800 mg/day) | ≥90% (dose-independent) | [2][19][20][21] |

| Time to Peak Plasma Concentration (Tmax) | 3-4 hours | 1 hour | [1] |

| Protein Binding | <3% | ~0% | [2][19] |

| Metabolism | Negligible | Negligible | [2][19] |

| Elimination Half-life | 5-7 hours | ~6.3 hours | [19][22] |

| Excretion | Unchanged in urine | >90% unchanged in urine | [2][22] |

Signaling Pathways

The interaction of gabapentinoids with the α2δ-1 subunit initiates a cascade of events that ultimately modulate neuronal signaling. The following diagrams illustrate these pathways.

Caption: Mechanism of action of gabapentinoids at the presynaptic terminal.

Caption: Role of α2δ-1 in thrombospondin-mediated synaptogenesis.

Fibrinolytic Inhibitors: Tranexamic Acid

Tranexamic acid is an aminocyclohexane carboxylate derivative that functions as a potent antifibrinolytic agent. It is a synthetic analog of the amino acid lysine.

Mechanism of Action

Tranexamic acid exerts its effect by reversibly binding to the lysine-binding sites on plasminogen.[23] This binding prevents plasminogen from converting to plasmin, the enzyme responsible for degrading fibrin clots. By inhibiting fibrinolysis, tranexamic acid helps to stabilize clots and reduce bleeding. It has one high-affinity binding site (Kd ≈ 1.1 µM) and several lower-affinity sites on plasminogen.[24][25] Interestingly, at very high concentrations, tranexamic acid can also directly inhibit plasmin, although this is not its primary therapeutic mechanism.[24][25] More recent studies have also suggested that tranexamic acid can act as an active-site inhibitor of urokinase plasminogen activator (uPA) with an inhibitory constant (Ki) of 2 mM.[24][25]

Quantitative Pharmacological Data

| Compound | Target | Binding Affinity (Kd/Ki) | Reference |

| Tranexamic Acid | Plasminogen (high-affinity site) | Kd = 1.1 µM | [24][25] |

| Plasminogen (medium-affinity sites) | Kd ≈ 0.75 mM | [24] | |

| Plasmin | Dissociation Constant = 3.5 x 10-5 M | [26] | |

| uPA | Ki = 2 mM | [24][25] |

| Parameter | Tranexamic Acid | Reference |

| Bioavailability (oral) | 30-50% | [27] |

| Protein Binding | ~3% (primarily to plasminogen) | [23] |

| Metabolism | Minimally metabolized | [27] |

| Elimination Half-life | ~2 hours | |

| Excretion | >95% unchanged in urine |

Signaling Pathway

Caption: Mechanism of action of tranexamic acid in inhibiting fibrinolysis.

Antimicrobial Aminocyclohexane Carboxylates

The aminocyclohexane carboxylate scaffold has been incorporated into synthetic peptides to create novel antimicrobial agents. These peptides often mimic the amphipathic nature of natural antimicrobial peptides, which allows them to interact with and disrupt microbial membranes.

Mechanism of Action

A synthetic antimicrobial peptide, Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide, where A6c is 1-aminocyclohexane carboxylic acid, has demonstrated inhibitory activity against a range of drug-resistant bacteria. The mechanism is believed to involve the peptide adopting specific conformations upon binding to bacterial membranes, leading to membrane disruption and cell death. Spectroscopic studies indicate that the peptide's conformation is influenced by the composition of the membrane, suggesting a targeted interaction with bacterial cell surfaces.

Quantitative Antimicrobial Activity

| Organism | MIC (µM) |

| Staphylococcus aureus (drug-resistant) | 10.9 - 43 |

| Acinetobacter baumannii (drug-resistant) | 10.9 - 43 |

| Klebsiella pneumoniae (drug-resistant) | 10.9 - 43 |

| Pseudomonas aeruginosa (drug-resistant) | 10.9 - 43 |

| Enterobacter aerogenes (drug-resistant) | 10.9 - 43 |

| Enterococcus faecium (drug-resistant) | 10.9 - 43 |

Data for Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide

Experimental Protocols

Radioligand Binding Assay for α2δ-1 Subunit

Objective: To determine the binding affinity of a test compound for the α2δ-1 subunit of voltage-gated calcium channels.

Materials:

-

Membrane preparations from cells expressing the α2δ-1 subunit.

-

Radiolabeled ligand (e.g., [³H]-gabapentin or [³H]-pregabalin).

-

Test compound at various concentrations.

-

Non-specific binding control (e.g., a high concentration of unlabeled gabapentin).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Incubate the membrane preparation with the radiolabeled ligand and varying concentrations of the test compound in the assay buffer.

-

For non-specific binding determination, incubate the membrane preparation with the radiolabeled ligand and a saturating concentration of an unlabeled competitor.

-

Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the Ki or IC50 value of the test compound.

Whole-Cell Patch-Clamp Electrophysiology for VGCCs

Objective: To measure the effect of a test compound on the function of voltage-gated calcium channels.

Materials:

-

Cultured neurons or cells expressing VGCCs.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Intracellular (pipette) solution (e.g., containing Cs-gluconate, EGTA, Mg-ATP, Na-GTP).

-

Extracellular (bath) solution (e.g., containing TEA-Cl, 4-AP, BaCl₂ or CaCl₂ as the charge carrier).

-

Test compound dissolved in the extracellular solution.

Procedure:

-

Prepare patch pipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Establish a whole-cell patch-clamp configuration on a target cell.

-

Hold the cell at a negative membrane potential (e.g., -80 mV) to keep the VGCCs in a closed state.

-

Apply a series of depolarizing voltage steps to elicit calcium channel currents.

-

Record the baseline currents in the absence of the test compound.

-

Perfuse the cell with the extracellular solution containing the test compound at various concentrations.

-

Repeat the voltage-step protocol to record currents in the presence of the compound.

-

Analyze the data to determine the effect of the compound on current amplitude, kinetics, and voltage-dependence.

-

Construct a concentration-response curve to determine the IC50 value.

Broth Microdilution for Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an aminocyclohexane carboxylate derivative against a specific microorganism.

Materials:

-

Test microorganism.

-

Appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Test compound dissolved in a suitable solvent.

-

Sterile 96-well microtiter plates.

-

Inoculum of the test microorganism standardized to a specific density (e.g., 5 x 10⁵ CFU/mL).

-

Positive control (microorganism in broth without compound).

-

Negative control (broth only).

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Inoculate each well (except the negative control) with the standardized microbial suspension.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Visually inspect the plates for turbidity, which indicates microbial growth.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

Aminocyclohexane carboxylates have proven to be a remarkably fruitful scaffold for the development of therapeutic agents with diverse biological activities. The success of gabapentin and pregabalin has solidified their importance in the management of neurological disorders. The established antifibrinolytic activity of tranexamic acid highlights the broader utility of this chemical class.

Future research in this area is likely to focus on several key aspects:

-

Novel Derivatives: The synthesis and screening of new aminocyclohexane carboxylate derivatives with improved potency, selectivity, and pharmacokinetic profiles for existing and novel targets.

-

Expanded Therapeutic Areas: Exploration of their potential in other disease areas, including cancer, inflammation, and infectious diseases, building on promising preliminary findings.

-

Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the diverse biological effects of these compounds to facilitate rational drug design.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the aminocyclohexane carboxylate scaffold to elucidate the structural features critical for activity at different biological targets.

The continued exploration of this versatile chemical class holds significant promise for the discovery of new and improved medicines to address a wide range of unmet medical needs.

References

- 1. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic and pharmacodynamic profile of pregabalin and its role in the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pregabalin - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Thrombospondin receptor α2δ-1 promotes synaptogenesis and spinogenesis via postsynaptic Rac1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Calcium Channel α2δ1 Subunit: Interactional Targets in Primary Sensory Neurons and Role in Neuropathic Pain [frontiersin.org]

- 8. The Calcium Channel α2δ1 Subunit: Interactional Targets in Primary Sensory Neurons and Role in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. α2δ-1 Signaling Drives Cell Death, Synaptogenesis, Circuit Reorganization, and Gabapentin-Mediated Neuroprotection in a Model of Insult-Induced Cortical Malformation | eNeuro [eneuro.org]

- 10. α2δ-1 Signaling Drives Cell Death, Synaptogenesis, Circuit Reorganization, and Gabapentin-Mediated Neuroprotection in a Model of Insult-Induced Cortical Malformation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gabapentin inhibits calcium currents in isolated rat brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gabapentin inhibits high-threshold calcium channel currents in cultured rat dorsal root ganglion neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gabapentin inhibits high-threshold calcium channel currents in cultured rat dorsal root ganglion neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gabapentin inhibits high-threshold calcium channel currents in cultured rat dorsal root ganglion neurones - ProQuest [proquest.com]

- 15. Molecular basis for the dosing time-dependency of anti-allodynic effects of gabapentin in a mouse model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activity profile of pregabalin in rodent models of epilepsy and ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. droracle.ai [droracle.ai]

- 20. The Intestinal Absorption Mechanism of Gabapentin Makes it Approp...: Ingenta Connect [ingentaconnect.com]

- 21. jmatonline.com [jmatonline.com]

- 22. Clinical pharmacokinetics of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Tranexamic Acid - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Tranexamic acid is an active site inhibitor of urokinase plasminogen activator - PMC [pmc.ncbi.nlm.nih.gov]

- 25. research.monash.edu [research.monash.edu]

- 26. Plasminogen-plasmin system IX. Specific binding of tranexamic acid to plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. derangedphysiology.com [derangedphysiology.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 1-aminocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Ethyl 1-aminocyclohexanecarboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a robust three-step process commencing from readily available starting materials.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a reliable three-step sequence:

-

Bucherer-Bergs Reaction: Cyclohexanone is converted to cyclohexanespiro-5'-hydantoin.

-

Hydrolysis: The hydantoin intermediate is hydrolyzed to yield 1-aminocyclohexanecarboxylic acid.

-

Esterification: The amino acid is esterified to afford the final product, this compound.

This pathway is efficient and utilizes well-established chemical transformations, making it suitable for laboratory-scale synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Bucherer-Bergs | Cyclohexanone | (NH₄)₂CO₃, KCN | Ethanol/Water | 8-12 | 60-70 | 85-95 |

| 2 | Hydrolysis | Cyclohexanespiro-5'-hydantoin | Ba(OH)₂·8H₂O | Water | 4-6 | 120-140 | 80-90 |

| 3 | Esterification | 1-Aminocyclohexanecarboxylic acid | Ethanol, H₂SO₄ (cat.) | Ethanol | 4-6 | Reflux (approx. 78) | 75-85 |

Experimental Protocols

Step 1: Synthesis of Cyclohexanespiro-5'-hydantoin (Bucherer-Bergs Reaction)

This procedure outlines the formation of the hydantoin intermediate from cyclohexanone.

Materials:

-

Cyclohexanone

-

Ammonium carbonate

-

Potassium cyanide (Caution: Highly Toxic)

-

Ethanol

-

Water

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

In a well-ventilated fume hood, equip a 500 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

-

To the flask, add ammonium carbonate (2.2 equivalents) and potassium cyanide (1.1 equivalents). Caution: Potassium cyanide is extremely toxic. Handle with appropriate personal protective equipment and safety precautions.

-

Add a 1:1 mixture of ethanol and water to dissolve the solids.

-

Add cyclohexanone (1.0 equivalent) to the stirred solution.

-

Heat the reaction mixture to 60-70 °C and maintain it under reflux with vigorous stirring for 8-12 hours.

-

After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Dry the crude cyclohexanespiro-5'-hydantoin in a vacuum oven. The product is typically of sufficient purity for the next step.

Step 2: Synthesis of 1-Aminocyclohexanecarboxylic Acid (Hydrolysis)

This protocol describes the hydrolysis of the hydantoin intermediate to the corresponding amino acid.

Materials:

-

Cyclohexanespiro-5'-hydantoin

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

-

Water

-

Ammonium carbonate

-

Dilute sulfuric acid

-

High-pressure reaction vessel or sealed tube

-

Heating source

Procedure:

-

Place cyclohexanespiro-5'-hydantoin (1.0 equivalent) and barium hydroxide octahydrate (2.5 equivalents) in a high-pressure reaction vessel.

-

Add a sufficient amount of water to dissolve the reactants.

-

Seal the vessel and heat the mixture to 120-140 °C for 4-6 hours with stirring.

-

Cool the reaction vessel to room temperature.

-

Carefully open the vessel and add a saturated aqueous solution of ammonium carbonate to precipitate the excess barium as barium carbonate.

-

Filter the mixture to remove the barium carbonate precipitate.

-

Acidify the filtrate with dilute sulfuric acid to a pH of approximately 6-7 to precipitate the 1-aminocyclohexanecarboxylic acid.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold water.

-

Recrystallize the crude product from hot water to obtain pure 1-aminocyclohexanecarboxylic acid.

Step 3: Synthesis of this compound (Fischer Esterification)

This final step details the esterification of the amino acid to the target ethyl ester.[1][2]

Materials:

-

1-Aminocyclohexanecarboxylic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄) (Caution: Corrosive)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

Procedure:

-